molecular formula C8H12O2 B045520 Diallylacetic acid CAS No. 99-67-2

Diallylacetic acid

Cat. No. B045520
CAS RN: 99-67-2
M. Wt: 140.18 g/mol
InChI Key: OKJQSUPURXTNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as glycosyl-α-amino acid derivatives, involves homologation processes that start from dialdoses, demonstrating a method that could potentially apply to diallylacetic acid synthesis as well (Grison, Dumarçay, & Coutrot, 2003). Similarly, the synthesis of 2-Methoxyimino-2-furylacetic acid from 2-acetoxyfuran and benzaldehyde through aldol condensation, oxidation, and oximation showcases a process that might share similarities with diallylacetic acid synthesis pathways (Liu Zuo-zhou, 2007).

Molecular Structure Analysis

The molecular structure of diallylacetic acid, similar to other organic compounds, is expected to play a crucial role in its reactivity and application in synthesis. For instance, studies on dialkylphosphinic acids and their molecular structure offer insights into how structural attributes can influence chemical properties and extraction processes (Du et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving diallyl compounds, such as the synthesis of diallyl phthalate, provide a glimpse into the reactivity of such structures. The reaction conditions, such as the mole ratio of reactants and the use of catalysts, are pivotal in achieving high yields, indicating the nuanced chemistry diallylacetic acid might partake in (Zhang Ya-dong, 2010).

Physical Properties Analysis

The physical properties of diallylacetic acid, such as solubility, melting point, and boiling point, are essential for its handling and application in chemical syntheses. Studies on similar compounds, like glyoxal bis(diallylacetal) in the synthesis of hydrogels, reveal how physical properties like swellability and critical temperature can impact their utility (Xue, Champ, & Huglin, 2001).

Chemical Properties Analysis

The chemical properties of diallylacetic acid, including its reactivity with other compounds and stability under various conditions, are paramount for its application in organic synthesis. For instance, the synthesis of α-silylcarboxylic acids through one-pot reactions between trimethylsilylacetate and different chlorosilanes offers insights into potential reactivity patterns and synthetic applications of diallylacetic acid (Shtelman & Becker, 2011).

Scientific Research Applications

  • Root Formation in Plants : B-indolylacetic acid, a compound related to Diallylacetic acid, has been found effective in stimulating root formation on stem cuttings of various plants. This has practical value in propagation by cuttings, particularly in pea cuttings (Cooper, 1935).

  • Open-source Software in Chemistry : Dial-a-device, reflecting the 'Dial' part of Diallylacetic, is an affordable, open-source software platform for academic chemistry institutions. It simplifies experiment design, data acquisition, and management (Lütjohann et al., 2015).

  • Potential Applications in Food Industry : Lactic acid bacteria, resonating with 'lactic' in Diallylacetic acid, have potential applications in the food industry, offering benefits for human health, especially in the areas of multidrug resistance, bacteriocins, and quorum sensing (Konings et al., 2000).

  • Anaesthetic Applications : "Dial" has been used as a safe anesthetic for major surgical operations on animals, showing a low fatality rate and a recovery time of 36-48 hours in 100 operations (Fulton, Liddell & Rioch, 1930).

  • Neurotransmitter Study via In Vivo Brain Dialysis : In vivo brain dialysis has been a useful method for studying neurotransmitter systems, including dopamine, noradrenaline, and acetylcholine, derived from neurotransmission and excitatory amino acid neurotransmitters related to neurogenic and metabolic events (Westerink et al., 1987).

  • Degradation Studies : The degradation of N-diallylacetylurea and related compounds has been studied, revealing the kinetics and mechanisms involved in their solvolysis, offering insights into their chemical behavior under various conditions (Hermann, 1976).

  • Targeting Triple Negative Breast Cancer : Folic acid-conjugated Diallyl Trisulfide–Solid Lipid Nanoparticles show promise as a therapeutic strategy for treating triple-negative breast cancer, highlighting the potential medical applications of Diallylacetic acid derivatives in enhancing anticancer efficacy and overcoming bioavailability and half-life limitations (De et al., 2023).

Safety And Hazards

Diallylacetic acid is harmful if swallowed . It’s recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it’s advised to call a poison center or doctor .

properties

IUPAC Name

2-prop-2-enylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3-4,7H,1-2,5-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQSUPURXTNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallylacetic acid

CAS RN

99-67-2
Record name 2-(2-Propenyl)-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diallylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 99-67-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIALLYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4283Q9901Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-allylpent-4-enoic acid ethyl ester (prepared above, 9.0 g, 54 mmol) in 50 mL of methanol and 2 mL of water was added sodium hydroxide (2.5 g, 63 mmol, available from EMD). The solution was stirred for 15 hours, then heated at reflux temperature for 2 hours. After cooling the reaction mixture to room temperature, solvent was removed at reduced pressure. To the residue were added 75 mL of diethyl ether and 10 mL of concentrated hydrochloric acid. The mixture was stirred at room temperature for 10 minutes, then the layers were separated and the diethyl ether layer was dried over magnesium sulfate. After filtration to remove the magnesium sulfate, solvent was removed at reduced pressure to leave 4.1 g of 2-allylpent-4-enoic acid as a colorless oil whose structure was confirmed by NMR analyses.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diallylacetic acid
Reactant of Route 2
Diallylacetic acid
Reactant of Route 3
Reactant of Route 3
Diallylacetic acid
Reactant of Route 4
Diallylacetic acid
Reactant of Route 5
Diallylacetic acid
Reactant of Route 6
Diallylacetic acid

Citations

For This Compound
49
Citations
ROYN BARNETT - Journal of the American Medical Association, 1947 - jamanetwork.com
… So far as it has been possible to determine, the heptadienecarboxylic acid (diallylacetic acid) salt of bismuth was introduced into therapeutics as "medobis" in 1937. It was said to be …
Number of citations: 9 jamanetwork.com
SG Matsoyan, GM Pogosyan, RK Skripnikova - Polymer Science USSR, 1963 - Elsevier
… A study has been made of the ability of the 4-substituted 1,6-heptadienes, diallylmalonic ester, diallylaceto-acetic ester, diallylacetic acid and ~,~-diallylacetone to undergo cyclic …
Number of citations: 2 www.sciencedirect.com
RN Barnett - JAMA, 1966 - jamanetwork.com
… In 1946 entirely similar cases were seen in Connecticut and New York following rectal suppository administration of the diallylacetic acid salt of bismuth (135:28, 1947). There were …
Number of citations: 0 jamanetwork.com
H AKASHI - Journal of Synthetic Organic Chemistry, Japan, 1975 - jstage.jst.go.jp
… From allyl halides, disubstituted derivatives (d-benzamino-d, d-diallylacetic acid) were obtained in good yields. Disubstituted derivatives were obtained in good yields (67% or 59%) by …
Number of citations: 0 www.jstage.jst.go.jp
JE MOORE - The Indian Medical Gazette, 1947 - ncbi.nlm.nih.gov
… containing the bismuth salt of diallylacetic acid in the course of about twenty-four hours. By 20th December, she appeared well. At 3 am, 21st December, she awoke suddenly and …
Number of citations: 2 www.ncbi.nlm.nih.gov
NB Bespalova, MA Bovina, MB Sergeeva… - Russian chemical …, 1994 - Springer
… The synthesis of 3-cyclopentenecarboxylic acid esters was carried out by the intramolecular metathesis of diallylacetic acid esters. Homogeneous silicon-containing systems were used …
Number of citations: 9 link.springer.com
H TOXOPLASMOSIS - jamanetwork.com
… of the bismuth salt of diallylacetic acid dispersed in a cocoa butter base which was placed in commercial distribution by the Specific Pharmaceuticals, Inc., of New York City under the …
Number of citations: 0 jamanetwork.com
VV Ranade, A Alter - Journal of Labelled Compounds and …, 1980 - Wiley Online Library
… The diallylacetic acid, however, could be removed by treating the mixture with bromine to … Consequently,* the crude residue (amber colored oil) containing unchanged diallylacetic acid …
WH Perkin - Journal of the Chemical Society, Transactions, 1886 - pubs.rsc.org
… For this purpose, allylacetic acid was chosen, and whilst preparing this, it seemed to be of interest to prepare diallylacetic acid, and examine its rotation also. The following is a brief …
Number of citations: 3 pubs.rsc.org
W Koransky, S Magour, G Noack… - … -Schmiedebergs Archiv für …, 1969 - Springer
… following the administration of the enzyme-inducing substances phenobarbital, α-hexachlorocyclohexane (α-HCH = α-benzene hexachloride), CFT 1201 (phenyl-diallylacetic acid ester …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.